molecular formula C20H13IN2O3 B2863836 2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-46-6

2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2863836
CAS No.: 851411-46-6
M. Wt: 456.239
InChI Key: NGVNJUWOYJGUID-UHFFFAOYSA-N
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Description

Its molecular formula is C20H13IN2O3, and it has a molecular weight of 456.239 g/mol.

Scientific Research Applications

2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

The synthesis of 2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can be compared with other similar compounds, such as:

    2-Amino-5-iodo-4-methoxybenzonitrile: This compound has a similar structure and is used in similar research applications.

    Other iodinated benzamides: These compounds share the iodinated benzamide core and have similar chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O3/c1-11-10-16(23-19(24)12-6-2-4-8-14(12)21)22-18-13-7-3-5-9-15(13)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVNJUWOYJGUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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